molecular formula C10H13N5O2S B2926869 [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea CAS No. 324066-67-3

[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea

Cat. No.: B2926869
CAS No.: 324066-67-3
M. Wt: 267.31
InChI Key: CDTMSGWWJJZFEV-WUXMJOGZSA-N
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Description

[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea is a high-purity chemical reagent designed for research and development applications. This thiourea derivative is characterized by its nitrophenyl and dimethylamino functional groups, a structure often investigated in medicinal chemistry and materials science. Researchers value this compound for its potential as a key synthetic intermediate or precursor in the development of novel pharmaceutical candidates, particularly in the exploration of kinase inhibitors or other biologically active small molecules. Its mechanism of action is dependent on the specific research context but may involve targeted molecular interactions. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. All researchers should consult the safety data sheet prior to handling. Specific analytical data including HPLC, NMR, and mass spectrometry are available upon request to ensure it meets your experimental requirements.

Properties

IUPAC Name

[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-14(2)8-4-3-7(5-9(8)15(16)17)6-12-13-10(11)18/h3-6H,1-2H3,(H3,11,13,18)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTMSGWWJJZFEV-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779575
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the thiourea moiety under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea is a chemical compound with the molecular formula C10H14N4SC_{10}H_{14}N_4S. It features a unique structure including a dimethylamino group, a nitrophenyl group, and a thiourea moiety. This compound has applications in chemistry, biology, and medicine.

Scientific Research Applications

This compound is used as a building block in the synthesis of complex molecules. It is also investigated for potential biological activities, such as antimicrobial and anticancer properties, and explored for potential use in drug development due to its unique structural features. The compound's mechanism of action involves interaction with various molecular targets, where the thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity, and the nitrophenyl group can participate in redox reactions, affecting cellular processes.

Usage as a Screening Compound

This compound derivatives are used as screening compounds . Examples include:

  • 2-(E)-{4-(dimethylamino)-3-nitrophenyl]methylidene}amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile This compound is available from 1 mg in glass vials or 96-tube racks .
  • 2-(E)-{4-(dimethylamino)-3-nitrophenyl]methylidene}amino]-4,5-diphenylfuran-3-carbonitrile This compound is also available from 1 mg in glass vials or 96-tube racks .

Mechanism of Action

The mechanism of action of [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea involves its interaction with various molecular targets. The compound’s thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with 1-({[4-(Dimethylamino)Phenyl]Methylidene}Amino)-3-{[(3Z)-2-Oxo-2,3-Dihydro-1H-Indol-3-Ylidene]Amino}Thiourea (Compound 4c)

Structural Differences :

  • Substituents: Compound 4c replaces the nitro group with a 2-oxoindol-3-ylidene amino group, introducing a lactam (C=O) and an indole ring.
  • Electronic Properties : The lactam in 4c adds a strong electron-withdrawing effect, while the target compound’s nitro group provides a milder electron withdrawal.

Functional Data :

Property Target Compound Compound 4c
IR Peaks (cm⁻¹) Likely C=S (~1358), C=N (~1528) C=S (1358), C=N (1528), C=O (1702)
Bioactivity Not reported in evidence Antiviral activity in mice
Molecular Weight ~280 (estimated) Higher due to indole moiety

The indole and lactam in 4c may enhance binding to viral enzymes, whereas the nitro group in the target compound could favor redox-based mechanisms.

Comparison with Thiambutosine (1-(4-Butoxyphenyl)-3-[4-(Dimethylamino)Phenyl]Thiourea)

Structural Differences :

  • Substituents : Thiambutosine has a 4-butoxyphenyl group instead of the nitro-substituted phenyl.
  • Linker: Lacks the methylideneamino bridge, using direct thiourea-phenyl bonds.

Functional Data :

Property Target Compound Thiambutosine
Bioactivity Hypothesized antimicrobial Antileprosy agent
Solubility Likely polar (nitro group) Enhanced by butoxy (lipophilic)
Molecular Formula C₁₀H₁₂N₄O₂S (estimated) C₁₉H₂₅N₃OS

The butoxy group in thiambutosine improves membrane permeability, while the nitro group in the target compound may limit solubility but increase reactivity in electron-deficient environments.

Comparison with ABT-737 (Non-Thiourea Analog)

Property Target Compound ABT-737
Target Not reported Bcl-2 inhibitor (apoptosis)
Molecular Weight ~280 813.4
Applications Research compound Cancer therapy candidate

The nitro and dimethylamino groups in ABT-737 contribute to its binding to Bcl-2’s hydrophobic cleft, suggesting that similar substituents in the target compound could be tuned for protein interaction .

Biological Activity

[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea, with the CAS number 324066-67-3, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C10H13N5O2S
Molecular Weight : 253.30 g/mol
Density : 1.254 g/cm³
Boiling Point : 567.657°C
Flash Point : 297.108°C

The compound features a thiourea moiety linked to a substituted aromatic system, which is crucial for its biological interactions. The presence of the dimethylamino and nitrophenyl groups enhances its reactivity and potential therapeutic applications.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that compounds containing thiourea derivatives exhibit significant antimicrobial properties. A study evaluated the in vitro antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated moderate to high antibacterial efficacy, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In a series of experiments, this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The compound exhibited notable cytotoxic effects, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in treated cells .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through assays measuring the inhibition of pro-inflammatory cytokines. Results showed a significant reduction in the levels of inflammatory markers in vitro, indicating that this compound could be beneficial in managing inflammatory diseases .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Interaction with Biological Macromolecules : The nitrophenyl group can participate in electron transfer reactions, while the dimethylamino groups may interact with proteins and nucleic acids, modulating their functions.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
  • Inhibition of Enzymatic Activity : Some studies suggest that thiourea derivatives can inhibit specific enzymes involved in inflammatory processes .

Case Studies and Research Findings

Below is a summary table highlighting key studies related to the biological activity of this compound:

Study ReferenceBiological ActivityFindings
AntimicrobialModerate to high efficacy against Staphylococcus aureus and Escherichia coli
AnticancerSignificant cytotoxicity against MCF-7 and MDA-MB-231 cell lines
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro

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